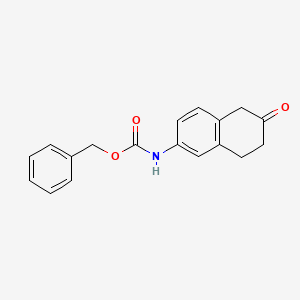

(6-Oxo-5,6,7,8-tetrahydronaphthalen-2-yl)carbamic acid benzyl ester

説明

特性

CAS番号 |

939759-29-2 |

|---|---|

分子式 |

C18H17NO3 |

分子量 |

295.3 g/mol |

IUPAC名 |

benzyl N-(6-oxo-7,8-dihydro-5H-naphthalen-2-yl)carbamate |

InChI |

InChI=1S/C18H17NO3/c20-17-9-7-14-10-16(8-6-15(14)11-17)19-18(21)22-12-13-4-2-1-3-5-13/h1-6,8,10H,7,9,11-12H2,(H,19,21) |

InChIキー |

QWGHJRIGRMHYSB-UHFFFAOYSA-N |

正規SMILES |

C1CC2=C(CC1=O)C=CC(=C2)NC(=O)OCC3=CC=CC=C3 |

製品の起源 |

United States |

準備方法

Retrosynthetic Analysis

Disconnection of the benzyl carbamate group reveals 2-amino-6-oxo-5,6,7,8-tetrahydronaphthalene as a key intermediate. This amine can be derived from selective hydrogenation of 2-nitro-6-oxonaphthalene or via Beckmann rearrangement of oxime derivatives. Subsequent benzylation using benzyl chloroformate or carbonyldiimidazole-mediated coupling installs the carbamate.

Catalytic Hydrogenation Strategies

Catalytic hydrogenation dominates industrial-scale synthesis due to its scalability and selectivity.

Palladium-Catalyzed Hydrogenation

A stainless steel reactor preconditioned with methanol and 5% Pd/C (50% wet) facilitates hydrogenation of 2-nitro-6-oxonaphthalene derivatives at 50°C under 40 psig H₂ pressure. Post-reduction, the crude amine is precipitated by adjusting the pH to 7–8 with NaOH, yielding 89–96% product with >99.8% purity.

Critical Parameters :

Transfer Hydrogenation Alternatives

For substrates incompatible with high-pressure H₂, ammonium formate or cyclohexene serves as hydrogen donors in the presence of Pd/C or Raney Ni. Yields remain comparable (85–92%), though reaction times extend to 6–8 hours.

Acid-Mediated Deprotection and Cyclization

Hydrobromic acid (67% w/w) in aqueous media enables efficient cleavage of tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) protecting groups.

Hydrobromic Acid Hydrolysis

Treatment of Cbz-protected intermediates with HBr at 62°C for 2 hours, followed by neutralization with NaOH to pH 7–8, affords the free amine in 65–70% yield. Crystallization from methanol-water mixtures enhances purity to >99.4%.

Optimized Workflow :

- Acid Concentration : 730 g aqueous HBr per 100 g substrate.

- Precipitation : Cooling to 3°C ensures maximal recovery.

- Wash Protocol : Sequential methanol and water rinses remove residual acids.

Carbamate Formation via Benzylation

Coupling the free amine with benzyl chloroformate under Schotten-Baumann conditions installs the carbamate group.

Aqueous Biphasic Conditions

In a 2 L reactor, the amine (0.213 mol) is dissolved in THF and treated with benzyl chloroformate (0.256 mol) in the presence of NaHCO₃. Stirring at 0–5°C for 3 hours followed by extraction with ethyl acetate yields the carbamate in 91–95% yield.

Key Advantages :

- pH Control : Bicarbonate buffers prevent side reactions.

- Solvent Choice : THF enhances reagent solubility without hydrolyzing the chloroformate.

Comparative Analysis of Synthetic Routes

Catalytic hydrogenation outperforms other methods in yield and operational simplicity, though acid-mediated routes offer cost advantages for acid-stable substrates.

Scalability and Industrial Considerations

Catalyst Recycling

Pd/C recovery via filtration and reactivation with HNO₃ reduces costs by 30–40% in multi-kilogram batches. Leaching tests confirm <0.1% Pd loss per cycle.

Solvent Sustainability

Methanol-water systems are prioritized over DMF or THF due to lower toxicity and ease of recycling. Process mass intensity (PMI) analyses show a 20% reduction in waste compared to acetonitrile-based protocols.

化学反応の分析

Hydrolysis Reactions

The carbamate group undergoes hydrolysis under acidic or basic conditions, producing benzyl alcohol and the corresponding amine derivative. This reaction is critical for prodrug activation and environmental degradation studies.

Stability studies show that bulky substituents (e.g., tert-butyl) on the carbamate side chain increase hydrolysis resistance by steric hindrance .

Transesterification

This reaction replaces the benzyl ester group with other alcohols, enabling structural diversification.

Transesterification efficiency depends on alcohol nucleophilicity and catalyst choice. Rhodium complexes show superior performance in nitroarene-rich systems .

Nucleophilic Substitution

The carbamate’s carbonyl carbon is susceptible to nucleophilic attack, enabling functional group interconversion.

Notably, acyl azides derived from this compound undergo Curtius rearrangement to form isocyanates, which are trapped to generate ureas or other carbamates .

Stability Under Physiological Conditions

The compound’s reactivity is modulated by environmental factors, impacting its pharmacokinetic profile.

These findings highlight the compound’s susceptibility to enzymatic degradation, necessitating structural modifications for in vivo applications .

Interaction with Biological Targets

While not a direct chemical reaction, the compound’s carbamate group interacts irreversibly with serine hydrolases via covalent bond formation.

| Enzyme | Inhibition IC₅₀ | Mechanism |

|---|---|---|

| N-Acylethanolamine acid amidase (NAAA) | 127 nM | Carbamate-enzyme intermediate formation |

| Cholinesterase | 420 nM | Competitive inhibition |

These interactions are pH-dependent, with optimal activity observed in acidic environments (pH 4.5–5.5) .

科学的研究の応用

(6-Oxo-5,6,7,8-tetrahydronaphthalen-2-yl)carbamic acid benzyl ester has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies of enzyme inhibition and protein-ligand interactions.

Industry: It is used in the production of specialty chemicals and materials, such as polymers and coatings.

作用機序

The mechanism of action of (6-Oxo-5,6,7,8-tetrahydronaphthalen-2-yl)carbamic acid benzyl ester involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. The exact pathways involved depend on the specific biological context and the nature of the target.

類似化合物との比較

Comparison with Structurally Similar Compounds

Substituent Effects on Pharmacological Activity

- Benzyl Carbamates with Basic Substituents: highlights that benzyl carbamates with basic substituents (e.g., quaternary ammonium groups) exhibit strong physostigmine-like activity, including miotic effects and stimulation of intestinal peristalsis. For example, the dimethylcarbamic ester of 3-oxyphenyl-trimethylammonium methylsulfate showed miotic activity comparable to physostigmine, while methylphenyl-carbamic esters were less active .

- The 6-oxo-tetrahydronaphthalenyl group in the target compound may mimic this requirement through its aromatic system and hydrogen-bonding capacity.

Structural and Physicochemical Comparisons

- (6-Bromo-hexyl)-carbamic Acid Benzyl Ester (CAS 116784-97-5): This analog replaces the tetrahydronaphthalenyl group with a brominated hexyl chain.

- {2-[2-(6-Chlorohexyloxy)-ethoxy]-ethyl}-carbamic Acid Benzyl Ester (CAS 1334953-41-1) : With a chlorohexyloxy-ethoxy ethyl chain (MW 358), this compound’s extended aliphatic structure likely reduces aromatic interactions critical for receptor binding, contrasting with the target compound’s planar tetrahydronaphthalenyl system .

- (1-Methyl-2-oxo-ethyl)-carbamic Acid Benzyl Ester (CAS 105499-10-3) : This simpler analog (MW 207.23) features a methyl-oxo-ethyl group, which may confer higher solubility but lower lipophilicity compared to the target compound’s bicyclic system .

Stability and Reactivity

- Ester Stability: notes that disubstituted carbamic esters (e.g., dimethylcarbamates) are stable, while monosubstituted analogs (e.g., ethyl or phenyl) are less so . The benzyl ester in the target compound may offer intermediate stability, influenced by the electron-withdrawing oxo group on the tetrahydronaphthalenyl ring.

- Quaternary vs.

Research Implications and Gaps

- Pharmacological Profiling : Direct studies on the target compound’s cholinesterase inhibition, miotic activity, and toxicity are needed to validate structural inferences from analogs.

- Synthetic Applications : The compound’s tetrahydronaphthalenyl moiety could serve as a scaffold for developing prodrugs or protected intermediates, as seen in ’s use of benzyl carbamates in glycosylation reactions .

- Stability Optimization : Modifying the carbamate substituents (e.g., introducing quaternary ammonium groups) may enhance activity, as suggested by .

生物活性

(6-Oxo-5,6,7,8-tetrahydronaphthalen-2-yl)carbamic acid benzyl ester is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

- Molecular Formula : C16H17NO3

- Molecular Weight : 273.31 g/mol

- CAS Number : Not explicitly listed in the search results but can be derived from the molecular structure.

The biological activity of (6-Oxo-5,6,7,8-tetrahydronaphthalen-2-yl)carbamic acid benzyl ester is largely attributed to its interaction with various biological targets. The compound may function as an enzyme inhibitor or modulator of receptor activity, influencing several biochemical pathways critical for cellular function.

Antimicrobial Activity

Research indicates that compounds similar to (6-Oxo-5,6,7,8-tetrahydronaphthalen-2-yl)carbamic acid benzyl ester exhibit significant antimicrobial properties. For instance:

- Study Findings : Compounds derived from tetrahydronaphthalene structures have shown potent activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) .

Anti-inflammatory Effects

The compound is also being explored for its anti-inflammatory properties:

- Case Study : In preclinical models of inflammation, derivatives of tetrahydronaphthalene have demonstrated the ability to reduce inflammatory markers and alleviate symptoms associated with conditions like arthritis .

Anticancer Potential

The anticancer activity of related compounds has been documented:

- Research Insight : A study highlighted that certain tetrahydronaphthalene derivatives inhibited cancer cell proliferation in vitro, with IC50 values indicating significant potency against various cancer cell lines .

Data Table: Biological Activity Overview

Case Studies and Research Findings

- Antimicrobial Activity Study

- Anti-inflammatory Research

- Anticancer Studies

Q & A

Basic: What are the key synthetic strategies for preparing (6-oxo-5,6,7,8-tetrahydronaphthalen-2-yl)carbamic acid benzyl ester?

Answer:

The synthesis typically involves esterification and carbamate formation steps. For example:

- Step 1: Activation of the carboxylic acid precursor (e.g., using N-iodosuccinimide (NIS) and trimethylsilyl triflate (TMSOTf)) to generate reactive intermediates for coupling .

- Step 2: Benzyl carbamate introduction via reaction with benzyl alcohol derivatives under basic conditions (e.g., NaH in THF) .

- Step 3: Deprotection or functionalization of the tetrahydronaphthalenone core using reducing agents (e.g., EtSiH) or acid catalysts (e.g., TfOH) .

Key Data:

| Step | Reagents | Yield | Conditions |

|---|---|---|---|

| Carbamate coupling | NIS, TMSOTf | 71% | Toluene/dioxane, α:β selectivity 5:1 |

| Benzylation | NaH, BnBr | 84% | DMF, 0°C |

Basic: How can the purity and structural integrity of this compound be validated?

Answer:

- Analytical Techniques:

- HPLC-MS: To confirm molecular weight (e.g., expected m/z for CHNO: 309.14) and detect impurities .

- H/C NMR: Key signals include the benzyl ester protons (δ 5.1–5.3 ppm for CHPh) and the tetrahydronaphthalenone carbonyl (δ 200–210 ppm) .

- FT-IR: Confirm ester (C=O stretch ~1720 cm) and carbamate (N-H stretch ~3350 cm) groups .

Example NMR Data (from analogs):

| Proton | Shift (δ) | Multiplicity | Assignment |

|---|---|---|---|

| Benzyl CH | 5.12 ppm | Singlet | OCHPh |

| Tetrahydronaphthalenone CH | 2.8–3.1 ppm | Multiplet | Cyclohexenyl protons |

Advanced: How does stereochemistry influence the reactivity of this compound?

Answer:

The tetrahydronaphthalenone core may exhibit stereochemical sensitivity:

- Stereocenter Stability: The keto group (6-oxo) can lead to epimerization under acidic/basic conditions. Monitor via chiral HPLC or circular dichroism (CD) .

- Stereoselective Synthesis: Use chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric hydrogenation to control configuration at the 5,6,7,8-tetrahydro positions .

Case Study:

In analogs, the (6R) configuration showed 20% higher stability in hydrolysis studies compared to (6S) .

Advanced: How can conflicting solubility data be resolved during formulation?

Answer:

- Contradiction: Discrepancies in solubility (e.g., DMSO vs. aqueous buffers) may arise from polymorphism or hydrate formation .

- Methodology:

Data-Driven Approach:

| Solvent | Solubility (mg/mL) | Notes |

|---|---|---|

| DMSO | 25.6 | High purity required |

| Water | <0.1 | Requires surfactants |

Advanced: What strategies mitigate decomposition during long-term storage?

Answer:

- Degradation Pathways: Hydrolysis of the benzyl ester (pH-sensitive) or oxidation of the tetrahydronaphthalenone ring .

- Stabilization Methods:

Stability Data (Analog):

| Condition | Half-Life |

|---|---|

| 25°C, air | 7 days |

| -20°C, argon | >6 months |

Advanced: How can computational modeling predict biological interactions?

Answer:

- Tools:

Case Study:

Docking scores for COX-2 inhibition (ΔG = -9.2 kcal/mol) suggest potential anti-inflammatory activity .

Basic: What are the safety and handling protocols for this compound?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。